molecular formula C11H12O3 B12602118 2-(Hydroxymethyl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 648416-43-7

2-(Hydroxymethyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Katalognummer: B12602118
CAS-Nummer: 648416-43-7
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: VTIHGMUVMGGAGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hydroxymethyl)-1-(2-methoxyphenyl)prop-2-en-1-one is an organic compound with a complex structure that includes both hydroxyl and methoxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-1-(2-methoxyphenyl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with acetone in the presence of a base, followed by the addition of formaldehyde. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hydroxymethyl)-1-(2-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Formation of 2-(Formyl)-1-(2-methoxyphenyl)prop-2-en-1-one.

    Reduction: Formation of 2-(Hydroxymethyl)-1-(2-methoxyphenyl)propan-1-ol.

    Substitution: Formation of 2-(Hydroxymethyl)-1-(2-halophenyl)prop-2-en-1-one.

Wissenschaftliche Forschungsanwendungen

2-(Hydroxymethyl)-1-(2-methoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of 2-(Hydroxymethyl)-1-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Hydroxymethyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • 2-(Hydroxymethyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
  • 2-(Hydroxymethyl)-1-(2-methylphenyl)prop-2-en-1-one

Uniqueness

2-(Hydroxymethyl)-1-(2-methoxyphenyl)prop-2-en-1-one is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

648416-43-7

Molekularformel

C11H12O3

Molekulargewicht

192.21 g/mol

IUPAC-Name

2-(hydroxymethyl)-1-(2-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C11H12O3/c1-8(7-12)11(13)9-5-3-4-6-10(9)14-2/h3-6,12H,1,7H2,2H3

InChI-Schlüssel

VTIHGMUVMGGAGT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C(=O)C(=C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.